molecular formula C48H69N13O10 B055582 Angiotensin II, sar(1)-phe(8)- CAS No. 111821-46-6

Angiotensin II, sar(1)-phe(8)-

Cat. No. B055582
M. Wt: 988.1 g/mol
InChI Key: FTRYLOUOYBMHJX-NMVBJOGESA-N
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Description

Angiotensin II, sar(1)-phe(8)-, also known as Sarilesin, is a specific antagonist at angiotensin receptors . Angiotensin II is a peptide hormone that is a powerful vasoconstrictor, a regulator of blood pressure and may also affect adipogenesis and adipocyte metabolism . It is involved in hypertension, heart failure, diabetes, and other diseases .


Synthesis Analysis

Angiotensin II is produced in the kidneys and is released into the bloodstream in response to a decrease in blood pressure . It acts on blood vessels to constrict them, thus increasing blood pressure . It also stimulates the release of aldosterone, a hormone that causes the kidneys to retain sodium and water, further increasing blood pressure .


Molecular Structure Analysis

The molecular structure of Angiotensin II, sar(1)-phe(8)-, is complex and involves various receptors distributed in different tissues . The AT1 receptor is located on the plasma membrane, while AT2R is predominantly located on the nucleus and the sarcoplasmic reticulum .


Physical And Chemical Properties Analysis

The physical and chemical properties of Angiotensin II, sar(1)-phe(8)-, are complex and involve various receptors distributed in different tissues . The AT1 receptor is located on the plasma membrane, while AT2R is predominantly located on the nucleus and the sarcoplasmic reticulum .

Future Directions

Future research may focus on the role of stem cell-based therapies in the cardiovascular system . Moreover, the role of Angiotensin II in the regulation of blood pressure and fluid and electrolyte balance is still being explored .

properties

IUPAC Name

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H69N13O10/c1-6-28(4)39(45(68)57-35(23-31-24-52-26-54-31)46(69)61-21-11-15-36(61)43(66)60-40(47(70)71)30-12-8-7-9-13-30)59-42(65)34(22-29-16-18-32(62)19-17-29)56-44(67)38(27(2)3)58-41(64)33(55-37(63)25-51-5)14-10-20-53-48(49)50/h7-9,12-13,16-19,24,26-28,33-36,38-40,51,62H,6,10-11,14-15,20-23,25H2,1-5H3,(H,52,54)(H,55,63)(H,56,67)(H,57,68)(H,58,64)(H,59,65)(H,60,66)(H,70,71)(H4,49,50,53)/t28-,33-,34-,35-,36-,38-,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRYLOUOYBMHJX-NMVBJOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149743
Record name Angiotensin II, sar(1)-phe(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

988.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensin II, sar(1)-phe(8)-

CAS RN

111821-46-6
Record name Angiotensin II, sar(1)-phe(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111821466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II, sar(1)-phe(8)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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